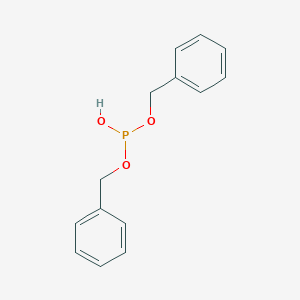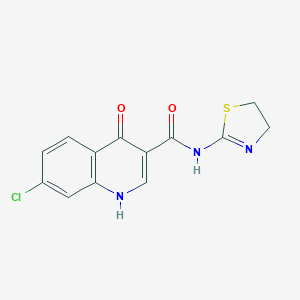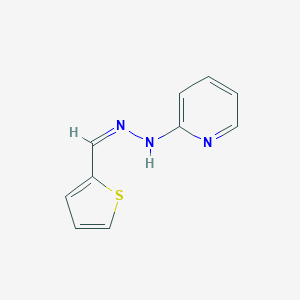
2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone, also known as TPH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TPH is a hydrazone derivative that is synthesized by the reaction of 2-thiophenecarbaldehyde and pyridine-2-carbohydrazide.
Mechanism Of Action
The mechanism of action of 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone is not fully understood. However, studies have shown that 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone has been shown to activate the p53 pathway, which is a key regulator of cell cycle progression and apoptosis. 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone has also been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation.
Biochemical And Physiological Effects
2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone has also been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation. In vivo studies have shown that 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone has anti-tumor activity in animal models of cancer.
Advantages And Limitations For Lab Experiments
2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in various fields. However, 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone also has some limitations. It has low solubility in water, which can make it difficult to work with in aqueous solutions. 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone can also be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone. One area of interest is the development of 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone-based materials for applications in catalysis, sensing, and drug delivery. Another area of interest is the investigation of 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone as a potential therapeutic agent for the treatment of cancer and inflammatory diseases. Further studies are needed to fully understand the mechanism of action of 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone and its potential applications in various fields.
Conclusion:
In conclusion, 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone, or 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone, is a chemical compound that has potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone has been extensively studied for its anti-cancer and anti-inflammatory properties, as well as its potential use as a building block for novel materials. Further studies are needed to fully understand the mechanism of action of 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone and its potential applications in various fields.
Synthesis Methods
The synthesis of 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone involves the reaction of 2-thiophenecarbaldehyde and pyridine-2-carbohydrazide in the presence of a catalyst. The reaction is carried out in a solvent, such as ethanol, under reflux conditions. The resulting product is a yellow crystalline solid that can be purified by recrystallization.
Scientific Research Applications
2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone has been investigated for its anti-cancer properties. Studies have shown that 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone has also been studied for its potential use as an anti-inflammatory agent. In materials science, 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone has been used as a building block for the synthesis of novel materials, such as metal-organic frameworks. In analytical chemistry, 2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone has been used as a fluorescent probe for the detection of metal ions.
properties
CAS RN |
100853-47-2 |
|---|---|
Product Name |
2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone |
Molecular Formula |
C10H9N3S |
Molecular Weight |
203.27 g/mol |
IUPAC Name |
N-[(Z)-thiophen-2-ylmethylideneamino]pyridin-2-amine |
InChI |
InChI=1S/C10H9N3S/c1-2-6-11-10(5-1)13-12-8-9-4-3-7-14-9/h1-8H,(H,11,13)/b12-8- |
InChI Key |
WSSYFBKJUAUOLO-WQLSENKSSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)N/N=C\C2=CC=CS2 |
SMILES |
C1=CC=NC(=C1)NN=CC2=CC=CS2 |
Canonical SMILES |
C1=CC=NC(=C1)NN=CC2=CC=CS2 |
synonyms |
2-Thiophenecarbaldehyde (E)-(pyridin-2-yl)hydrazone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



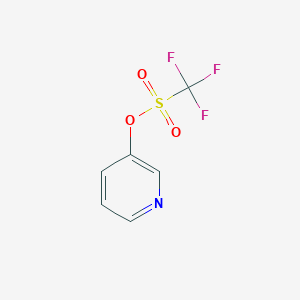
![[1-[2-Bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane](/img/structure/B19580.png)
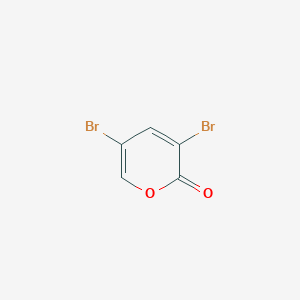
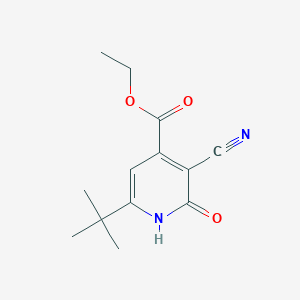
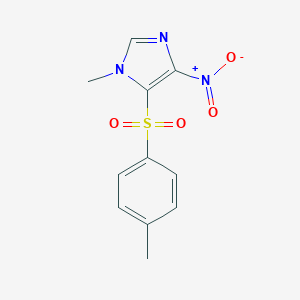
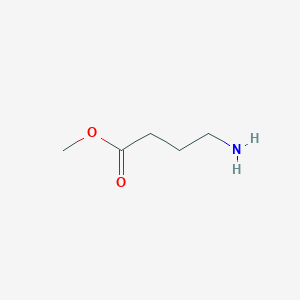
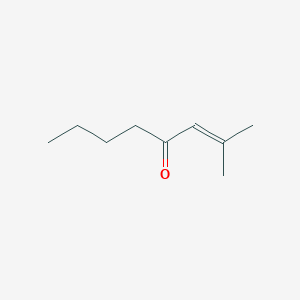
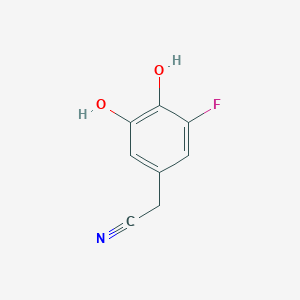
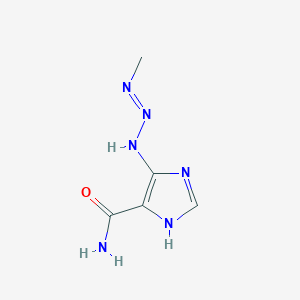
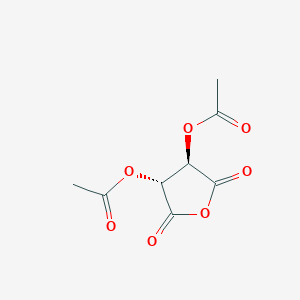
![4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid](/img/structure/B19598.png)
![Sodium;(3R,5R)-7-[(1S,2R,3R,8S,8aR)-3-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,3,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B19601.png)
